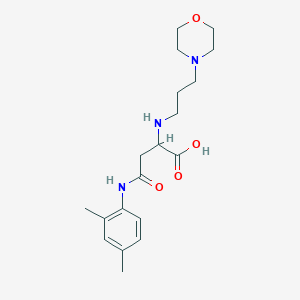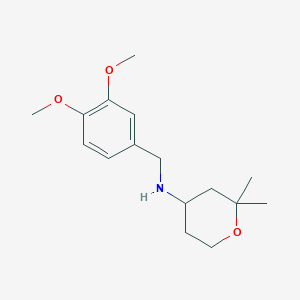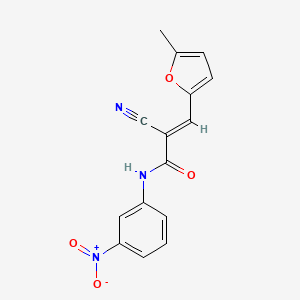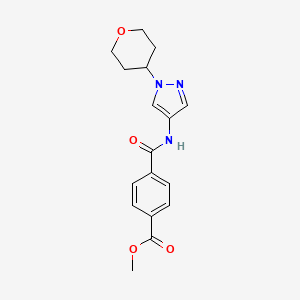![molecular formula C21H21N3O2 B2943415 3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one CAS No. 2097883-33-3](/img/structure/B2943415.png)
3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-Phenyl-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-1-one” is a complex organic molecule. It contains a quinoxaline moiety, which is a type of heterocyclic compound . Quinoxalines have been studied for their various biological properties and have been used in the development of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The quinoxaline ring system is aromatic and planar, which could contribute to potential π-π stacking interactions in larger structures .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Quinoxalines are generally stable and have good thermal and oxidative stability .Aplicaciones Científicas De Investigación
Anticorrosive Materials
Quinoline and its derivatives, including quinoxaline derivatives, are recognized for their effectiveness as anticorrosive materials. These compounds demonstrate good efficiency against metallic corrosion due to their high electron density, which facilitates the formation of stable chelating complexes with surface metallic atoms through coordination bonding. This application is significant in industries where metal preservation is essential, such as in construction and automotive manufacturing (Verma, Quraishi, & Ebenso, 2020).
Synthesis of Heterocycles
Propargylic alcohols are utilized in the synthesis of pyridines, quinolines, and isoquinolines, which are crucial in medicinal chemistry and drug discovery. These heterocycles are part of a broad spectrum of biological activities and are components of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. The development of novel synthetic strategies for these cyclic systems showcases the versatility of propargylic alcohols in forming compounds with significant pharmacological potential (Mishra, Nair, & Baire, 2022).
Catalysis and Ligands
Quinoxaline compounds and their analogs have been explored for their antitumoral properties and as catalyst ligands. These studies underline the potential of quinoxaline derivatives in catalysis, suggesting their role in enhancing reaction efficiencies and selectivities. The exploration of quinoxaline as a building block in catalysis opens avenues for its application in synthetic chemistry and industrial processes (Pareek & Kishor, 2015).
Optoelectronic Materials
Quinazolines and pyrimidines, related to quinoxalines, have been studied for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, show promise for the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic devices. The electroluminescent properties of these materials highlight the potential of quinoxaline derivatives in advancing technology in the fields of electronics and photonics (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenyl-1-(3-quinoxalin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-21(11-10-16-6-2-1-3-7-16)24-13-12-17(15-24)26-20-14-22-18-8-4-5-9-19(18)23-20/h1-9,14,17H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCGMDLCLSKPSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{3-[1-(2-chloro-N-methylacetamido)ethyl]phenyl}benzamide](/img/structure/B2943334.png)
![2-(benzo[d]isoxazol-3-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2943339.png)
![3-Bromo-4-(5-chloromethyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B2943340.png)
![N-[Cyano-[4-(trifluoromethoxy)phenyl]methyl]-2-indazol-1-ylacetamide](/img/structure/B2943342.png)
![N-[1-(Aminomethyl)cyclohexyl]-3-(2,3-dihydro-1H-inden-1-yl)propanamide;hydrochloride](/img/structure/B2943343.png)



![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2943347.png)
![7-(4-chlorobenzoyl)-5-[(4-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2943348.png)


![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2943353.png)